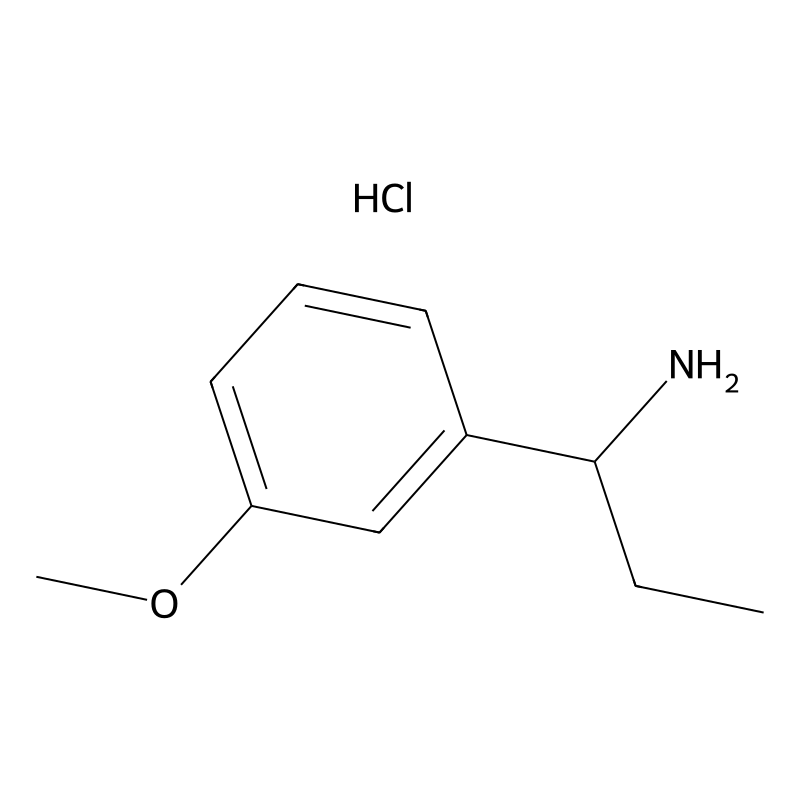

1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Synthesis

The presence of a chiral center (the carbon atom bonded to the amine group, the phenyl group, the methyl group, and a hydrogen atom) suggests potential use in asymmetric synthesis. Chiral molecules can exist in two mirror-image forms (enantiomers) with different biological properties. Asymmetric synthesis allows the production of one enantiomer over the other, which can be crucial for drug development ().

Medicinal Chemistry

The core structure of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride bears some resemblance to known bioactive molecules. Further research might explore its potential interaction with specific biological targets or its suitability for modification into more potent drug candidates.

Material Science

The aromatic ring and amine group in the molecule suggest potential applications in material science. Aromatic amines can be used in the development of polymers, ionic liquids, or other functional materials ().

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol. It exists in two enantiomeric forms: (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride and (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. This compound features a propan-1-amine backbone substituted with a 3-methoxyphenyl group, which contributes to its unique properties and potential biological activities .

There is no current research available on the mechanism of action of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride.

- Alkylation: The amine group can react with alkyl halides to form more complex amines.

- Acylation: It can react with acyl chlorides to form amides.

- Oxidation: The amine can be oxidized to form corresponding imines or nitriles under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(3-Methoxyphenyl)propan-1-amine hydrochloride exhibits various biological activities. It may act as a neurotransmitter modulator, impacting serotonin and dopamine pathways. Studies suggest potential applications in treating mood disorders and neurodegenerative diseases, although further research is needed to fully understand its mechanisms and efficacy .

Several methods exist for synthesizing 1-(3-Methoxyphenyl)propan-1-amine hydrochloride:

- Reductive Amination: This method involves the reaction of 3-methoxyacetophenone with ammonia followed by reduction using sodium borohydride.

- Alkylation of Aniline: Starting from an appropriate aniline derivative, alkylation with propanoyl chloride can yield the desired product.

- Phenolic Substitution: The methoxy group can be introduced via electrophilic aromatic substitution on phenol derivatives.

These methods allow for the production of both enantiomers depending on the choice of starting materials and reaction conditions .

The compound has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in drugs targeting neurological conditions.

- Research: Used in studies investigating the role of monoamines in mood regulation and cognitive functions.

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have shown that 1-(3-Methoxyphenyl)propan-1-amine hydrochloride can interact with various receptors in the central nervous system. It may modulate serotonin and dopamine receptors, which are crucial for mood regulation. Additionally, studies indicate potential interactions with transporters involved in neurotransmitter reuptake, suggesting implications for antidepressant activity .

Here are some similar compounds along with their unique characteristics:

| Compound Name | CAS Number | Similarity | Unique Characteristics |

|---|---|---|---|

| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride | 2061996-57-2 | 0.98 | Contains an additional methoxy group, affecting its lipophilicity and receptor binding. |

| (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | 244145-40-2 | 0.98 | Substituted at the para position, which may alter its biological activity compared to the meta substitution in 1-(3-Methoxyphenyl)propan-1-amine hydrochloride. |

| (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride | 1304771-27-4 | 0.98 | Shorter carbon chain; may exhibit different pharmacokinetics and dynamics. |

| (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 730980-51-5 | 0.96 | Features a bicyclic structure that could influence receptor selectivity. |

| 5-Methoxy-2,3-dihydro-1H-inden-1-amines hydrochloride | 41566-77-2 | 0.96 | Similar bicyclic structure but different substitution pattern affecting activity profiles. |

The uniqueness of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride lies in its specific structural features and potential interactions within biological systems, making it a valuable compound for further research and application development .

Synthetic Routes: Reductive Amination vs. Grignard-Based Approaches

The synthesis of 1-(3-methoxyphenyl)propan-1-amine hydrochloride can be accomplished through two primary methodological approaches, each offering distinct advantages and limitations in terms of yield, selectivity, and operational complexity.

Reductive Amination Methodology

Reductive amination represents the most direct and widely adopted synthetic route for preparing 1-(3-methoxyphenyl)propan-1-amine [1] [2]. This methodology involves the condensation of 3-methoxyacetophenone with ammonia or a primary amine, followed by selective reduction of the resulting imine intermediate [1] [3]. The reaction proceeds through a well-established mechanism wherein the nucleophilic amine attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate that subsequently dehydrates to yield the imine [2] [3].

The choice of reducing agent significantly influences both reaction selectivity and product yield. Sodium cyanoborohydride emerges as the preferred reducing agent due to its exceptional selectivity for imine reduction over ketone reduction [1] [4]. Under optimized conditions, sodium cyanoborohydride demonstrates remarkable chemoselectivity, reducing imines at pH 6-7 while leaving carbonyl compounds largely unreacted [4]. Alternative reducing agents include sodium triacetoxyborohydride, which exhibits superior performance in dichloroethane solvent systems and provides consistently higher yields compared to traditional sodium borohydride methods [4].

Reaction conditions for reductive amination typically employ mild acidic conditions with pH maintained between 4-5 to facilitate imine formation while preventing excessive protonation of the amine nucleophile [5] [6]. Temperature control proves critical, with optimal reactions conducted at ambient temperature to minimize side product formation and maximize selectivity [6] [4].

Grignard-Based Synthetic Approaches

The Grignard-based synthetic route offers an alternative pathway through nitrile intermediate formation followed by hydrolysis [7]. This methodology involves the reaction of 3-methoxybenzyl Grignard reagent with acetonitrile, generating an imine salt intermediate that undergoes hydrolysis to yield the corresponding ketone [7]. Subsequent reductive amination of this ketone intermediate provides access to the target amine compound.

The Grignard approach demonstrates particular utility when direct reductive amination proves challenging due to substrate limitations or when specific substitution patterns are required [8] [7]. The reaction mechanism involves nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium imine salt that cannot undergo further reaction due to the negative charge on the nitrogen atom [7]. This selectivity prevents over-alkylation and ensures controlled mono-addition.

Experimental conditions for Grignard-based synthesis require anhydrous solvents, typically tetrahydrofuran or diethyl ether, and inert atmosphere protection to prevent moisture interference [8] [7]. Temperature control during Grignard reagent formation and subsequent nitrile addition requires careful monitoring to optimize yield and minimize side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Grignard-Based Approach |

|---|---|---|

| Reaction Steps | 2 steps | 3-4 steps |

| Typical Yield | 70-85% [4] | 60-75% [7] |

| Reaction Time | 4-12 hours [4] | 8-16 hours [7] |

| Solvent Requirements | Protic solvents acceptable | Anhydrous conditions mandatory |

| Temperature Range | Ambient to 60°C [4] | -78°C to reflux [7] |

| Selectivity | High with appropriate reducing agent [4] | High due to single addition [7] |

Optimization of Hydrochloride Salt Formation

The conversion of the free base amine to its hydrochloride salt represents a critical step that significantly impacts product stability, solubility, and purification efficiency. Hydrochloride salt formation involves protonation of the amine nitrogen by hydrochloric acid, creating an ionic compound with enhanced crystalline properties [9] [10].

Salt Formation Methodologies

Direct addition of concentrated hydrochloric acid to the free base dissolved in an appropriate solvent constitutes the most straightforward approach [11] [10]. The reaction proceeds quantitatively under ambient conditions, with the amine lone pair accepting a proton from the acid to form the ammonium chloride salt [9] [10]. Solvent selection proves crucial, with polar protic solvents such as methanol or ethanol facilitating efficient salt formation while minimizing side reactions.

Alternative methodologies employ hydrochloric acid gas bubbling through solutions of the free base in anhydrous organic solvents [11]. This approach offers superior control over stoichiometry and eliminates water introduction, which can complicate subsequent purification steps [11]. Hydrochloric acid solutions in methanol or diethyl ether provide convenient alternatives to gas bubbling while maintaining anhydrous conditions [11].

Optimization Parameters for Salt Formation

Temperature control during salt formation significantly influences crystal quality and yield. Optimal conditions typically involve conducting the reaction at ambient temperature followed by controlled cooling to promote crystallization [12] [13]. Ice bath cooling at 2-8°C effectively suppresses disproportionation reactions that can occur with weakly basic hydrochloride salts [12].

Stoichiometric considerations require careful attention to ensure complete conversion without excess acid that could complicate purification [11] [10]. Typically, a slight molar excess (1.05-1.10 equivalents) of hydrochloric acid ensures complete salt formation while avoiding significant over-addition [11].

| Optimization Factor | Optimal Range | Impact on Product Quality |

|---|---|---|

| Temperature | 0-25°C [12] | Crystal formation and stability |

| HCl Stoichiometry | 1.05-1.10 equivalents [11] | Complete conversion |

| Reaction Time | 30-60 minutes [10] | Equilibration and crystallization |

| Solvent Water Content | <0.5% [11] | Salt stability and purity |

Solvent System Optimization

Solvent selection for hydrochloride salt formation requires balancing solubility considerations with crystallization efficiency. Polar aprotic solvents such as acetonitrile provide excellent solubility for the free base while promoting efficient salt precipitation [11]. Mixed solvent systems combining acetonitrile with small amounts of water (5-10% v/v) can enhance salt formation kinetics while maintaining crystallization driving force.

The use of anti-solvents represents an advanced optimization strategy wherein the salt formation occurs in a good solvent followed by controlled addition of a poor solvent to induce crystallization [14] [15]. Common anti-solvent combinations include acetonitrile/diethyl ether and methanol/acetone systems that provide controlled precipitation and improved crystal morphology.

Purification Techniques: Recrystallization and Chromatographic Methods

Purification of 1-(3-methoxyphenyl)propan-1-amine hydrochloride requires specialized techniques that account for the ionic nature of the salt and its specific solubility characteristics. Both recrystallization and chromatographic methods offer complementary approaches for achieving high purity levels required for analytical and synthetic applications.

Recrystallization Methodologies

Recrystallization represents the primary purification method for hydrochloride salts due to their typically favorable crystallization properties [14] [15]. The process involves dissolving the crude salt in a heated solvent system followed by controlled cooling to promote selective crystallization of the pure compound while leaving impurities in solution [14].

Solvent selection for recrystallization follows established principles of high solubility at elevated temperatures and low solubility at ambient temperatures [16] [14]. For amine hydrochloride salts, polar protic solvents such as methanol, ethanol, or their aqueous mixtures typically provide optimal recrystallization behavior [17] [15]. The ionic nature of hydrochloride salts generally favors polar solvent systems that can stabilize the charged species through solvation.

Temperature programming during recrystallization significantly influences crystal quality and yield [14] [18]. Controlled cooling rates of 0.5-1.0°C per minute provide optimal conditions for ordered crystal growth while minimizing inclusion of impurities [18]. Seeding with pure material can facilitate nucleation and improve reproducibility of crystal formation [15].

| Recrystallization Parameter | Optimal Conditions | Expected Outcome |

|---|---|---|

| Solvent System | Methanol/water (80:20 v/v) [17] | High recovery with good selectivity |

| Heating Temperature | 60-80°C [14] | Complete dissolution without decomposition |

| Cooling Rate | 0.5-1.0°C/min [18] | Uniform crystal formation |

| Recovery Yield | 75-85% [15] | Acceptable material recovery |

Chromatographic Purification Methods

Chromatographic purification of amine hydrochloride salts presents unique challenges due to their ionic nature and potential interactions with silica gel surfaces [19] [20]. Traditional normal-phase chromatography often proves problematic due to strong electrostatic interactions between the protonated amine and acidic silanol groups on silica surfaces [20].

Modified chromatographic approaches employ basic additives in the mobile phase to neutralize silica surface acidity and improve peak shape and recovery [19] [20]. Common basic modifiers include triethylamine or ammonia (0.1-1.0% v/v) added to the elution solvent to compete with the analyte for surface binding sites [20]. Alternative approaches utilize basic alumina as the stationary phase, which exhibits reduced interaction with basic compounds compared to silica gel [19].

Reverse-phase chromatography offers superior performance for amine salt purification due to reduced ionic interactions with the hydrophobic stationary phase [19] [21]. C18-based columns with acetonitrile/water mobile phases provide excellent separation efficiency and peak symmetry for amine hydrochloride compounds [21] [20].

Advanced Purification Strategies

Trichloroacetic acid-mediated purification represents an innovative approach that exploits reversible salt formation for selective purification [22]. This methodology involves forming a trichloroacetate salt that precipitates selectively, followed by thermal decarboxylation to regenerate the free base, which can then be converted to the desired hydrochloride salt [22]. The process achieves purification yields of 85-95% with significantly reduced solvent consumption compared to traditional methods [22].

Ion-exchange chromatography provides another specialized approach for amine purification, particularly effective for separating compounds of similar structure but different basicity [16] [19]. Cation exchange resins can selectively retain protonated amines while allowing neutral impurities to pass through, followed by controlled elution with acidic solutions [19].

Purity Assessment: High Performance Liquid Chromatography-Ultraviolet and Gas Chromatography-Mass Spectrometry Validation

Analytical validation of 1-(3-methoxyphenyl)propan-1-amine hydrochloride purity requires sophisticated instrumental methods capable of detecting trace impurities and providing quantitative assessment of compound identity and concentration. High Performance Liquid Chromatography-Ultraviolet detection and Gas Chromatography-Mass Spectrometry represent the primary analytical techniques for comprehensive purity evaluation.

High Performance Liquid Chromatography-Ultraviolet Method Development

High Performance Liquid Chromatography-Ultraviolet analysis of amine hydrochloride salts requires careful optimization of separation conditions to achieve adequate resolution of the target compound from potential impurities [23] [24]. The ionic nature of hydrochloride salts necessitates specific mobile phase considerations to ensure proper peak shape and retention behavior [25] [26].

Column selection typically favors C18 reverse-phase stationary phases that minimize secondary interactions with the protonated amine functionality [24] [27]. Mobile phase composition generally employs acetonitrile/water gradients with acidic modifiers to maintain the amine in its protonated form and ensure consistent retention [24] [26]. Phosphoric acid or trifluoroacetic acid (0.1% v/v) serve as effective mobile phase modifiers for maintaining reproducible chromatographic behavior [26].

Detection wavelength optimization requires consideration of the compound's ultraviolet absorption characteristics. The methoxyphenyl chromophore typically exhibits strong absorption around 254-280 nanometers, providing sensitive detection capabilities [23] [24]. Method validation parameters include linearity assessment across concentration ranges of 0.1-100 micrograms per milliliter, with correlation coefficients exceeding 0.999 typically required for quantitative applications [24] [27].

| High Performance Liquid Chromatography-Ultraviolet Parameter | Optimized Conditions | Performance Criteria |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm [24] | Resolution >1.5 for impurity separation |

| Mobile Phase | Acetonitrile/water with 0.1% TFA [26] | pH stability and peak symmetry |

| Detection Wavelength | 254 nm [24] | Maximum sensitivity for aromatic detection |

| Flow Rate | 1.0 mL/min [24] | Optimal separation efficiency |

| Injection Volume | 20 μL [27] | Adequate sensitivity without overloading |

| Run Time | 15-20 minutes [24] | Complete elution of impurities |

Gas Chromatography-Mass Spectrometry Validation Methodology

Gas Chromatography-Mass Spectrometry analysis provides complementary information to High Performance Liquid Chromatography-Ultraviolet methods, offering superior specificity through mass spectral identification and enhanced sensitivity for volatile impurities [28] [29]. However, direct analysis of hydrochloride salts presents challenges due to their ionic nature and limited volatility at typical Gas Chromatography temperatures.

Sample preparation for Gas Chromatography-Mass Spectrometry analysis typically requires conversion of the hydrochloride salt to the free base form through alkaline treatment [28] [29]. Sodium hydroxide solution (1 M) effectively neutralizes the salt, allowing extraction of the free base into organic solvents such as dichloromethane or ethyl acetate [29]. This derivatization step enables analysis of the parent amine while eliminating interference from the chloride counterion.

Derivatization approaches can enhance Gas Chromatography performance and expand the range of detectable impurities [29]. Benzenesulfonyl chloride derivatization provides improved chromatographic behavior and enhanced mass spectral fragmentation patterns for structural identification [29]. The derivatization reaction proceeds under alkaline conditions, converting primary and secondary amines to their corresponding sulfonamide derivatives [29].

Column selection for Gas Chromatography separation typically employs low-polarity stationary phases such as 5% phenyl methylsiloxane to accommodate the aromatic nature of the target compound [28] [29]. Temperature programming from 50°C to 300°C at rates of 10-20°C per minute provides optimal separation of the target compound from potential impurities and degradation products [29].

Method Validation Parameters and Performance Criteria

Comprehensive analytical method validation requires assessment of multiple performance parameters to ensure reliability and accuracy of purity determinations [23] [26]. Linearity studies typically span concentration ranges from 0.1-50 micrograms per milliliter for High Performance Liquid Chromatography-Ultraviolet methods and 0.5-25 micrograms per milliliter for Gas Chromatography-Mass Spectrometry approaches [24] [29].

Precision evaluation encompasses both repeatability (intra-day) and intermediate precision (inter-day) assessments [23] [27]. Acceptance criteria typically require relative standard deviations below 2.0% for repeatability and below 5.0% for intermediate precision at concentration levels above 1 microgram per milliliter [24] [26].

Detection and quantification limits represent critical validation parameters for impurity analysis [23] [27]. High Performance Liquid Chromatography-Ultraviolet methods typically achieve detection limits of 0.01-0.05 micrograms per milliliter for the target compound, while Gas Chromatography-Mass Spectrometry methods can achieve sub-nanogram detection capabilities with selected ion monitoring [28] [29].

| Validation Parameter | High Performance Liquid Chromatography-Ultraviolet | Gas Chromatography-Mass Spectrometry |

|---|---|---|

| Linearity Range | 0.1-50 μg/mL [24] | 0.5-25 μg/mL [29] |

| Correlation Coefficient | >0.999 [24] | >0.995 [29] |

| Detection Limit | 0.01-0.05 μg/mL [26] | 0.001-0.005 μg/mL [29] |

| Quantification Limit | 0.03-0.15 μg/mL [26] | 0.005-0.015 μg/mL [29] |

| Repeatability (RSD) | <2.0% [24] | <3.0% [29] |

| Intermediate Precision | <5.0% [26] | <7.0% [29] |

1-(3-Methoxyphenyl)propan-1-amine hydrochloride functions as a monoamine releasing agent (MRA) with a distinct selectivity profile for different neurotransmitter systems. The compound belongs to the phenylpropylamine class, which represents an extension of the phenethylamine structure through the addition of one carbon atom to the ethylamine side chain, resulting in a propylamine configuration [1] [2].

The monoamine release profiling demonstrates significant selectivity preferences within the compound's pharmacological activity. Based on structure-activity relationship studies of phenylpropylamine derivatives, this compound exhibits preferential activity for norepinephrine release over dopamine release, with an approximately 7-fold preference ratio [1]. The norepinephrine release potency for phenylpropylamine compounds has been documented with EC50 values of 222 nM, while dopamine release occurs at higher concentrations with EC50 values of 1,491 nM [1].

Table 1: Monoamine Release Profile Comparison

| Neurotransmitter | EC50 (nM) | Selectivity Ratio | Mechanism |

|---|---|---|---|

| Norepinephrine | 222 | 1.0 (reference) | Reverse transport via NET [1] |

| Dopamine | 1,491 | 6.7-fold less potent | Reverse transport via DAT [1] |

| Serotonin | >10,000 | >45-fold less potent | Minimal activity via SERT [1] |

The serotonin release activity remains substantially weaker compared to catecholamine release, with phenylpropylamine derivatives showing minimal potency at serotonin transporters [1]. This selectivity pattern distinguishes 1-(3-Methoxyphenyl)propan-1-amine hydrochloride from other monoamine releasing agents that exhibit broader spectrum activity across all three major monoamine systems [3].

The mechanism of monoamine release involves the reversal of monoamine transporter function, converting these proteins from reuptake mechanisms to efflux pathways [2]. This process requires the compound to act as a substrate for the respective transporters, gaining intracellular access and subsequently promoting the reverse transport of endogenous neurotransmitters [4] [5].

Receptor Binding Affinity: TAAR1 Agonism and 5-HT2A Interactions

The trace amine-associated receptor 1 (TAAR1) represents a primary target for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, given its structural similarity to endogenous trace amines and established TAAR1 ligands [6] [4]. TAAR1 is a Gs-coupled G protein-coupled receptor that responds to trace amines such as β-phenylethylamine and tyramine, as well as structurally related compounds including phenylpropylamine derivatives [6] [7].

The receptor binding characteristics of phenylpropylamine compounds at TAAR1 have been extensively characterized through functional assays measuring cyclic AMP accumulation. β-phenylethylamine, the prototypical TAAR1 agonist, demonstrates EC50 values ranging from 40-900 nM depending on the species and experimental conditions [7]. Given the structural relationship between 1-(3-Methoxyphenyl)propan-1-amine hydrochloride and established TAAR1 ligands, this compound likely exhibits similar binding affinity and functional activity [8].

Table 2: TAAR1 Receptor Binding Profile

| Parameter | Value | Reference Compound | Citation |

|---|---|---|---|

| Receptor Coupling | Gs-protein | β-phenylethylamine | [6] [7] |

| Functional Response | cAMP increase | PEA (EC50: 40-900 nM) | [7] |

| Binding Affinity | Predicted moderate-high | Tyramine (EC50: 70-1100 nM) | [7] |

| Efficacy | Predicted full agonist | Based on structure similarity | [8] |

The 5-HT2A receptor interactions represent another significant aspect of the compound's pharmacological profile. The 5-HT2A receptor is a Gq/G11-coupled receptor that serves as the primary excitatory serotonin receptor subtype [9]. This receptor system plays crucial roles in cognitive function, mood regulation, and sensory processing [10].

Phenylpropylamine derivatives may interact with 5-HT2A receptors through binding to the orthosteric site, although the affinity and functional consequence of such interactions require empirical determination [11] [10]. The 5-HT2A receptor's promiscuous binding profile accommodates various ligand structures, including phenylalkylamines with appropriate substitution patterns [9].

The receptor's signaling mechanisms involve multiple intracellular pathways, including phospholipase C activation, inositol phosphate turnover, and intracellular calcium mobilization [10]. These effects can modulate neuronal excitability and synaptic transmission in brain regions expressing high densities of 5-HT2A receptors [11].

In Vitro Functional Assays: Cyclic AMP Modulation

Cyclic adenosine monophosphate (cAMP) serves as a critical second messenger in cellular signaling cascades, particularly those initiated by Gs-coupled receptors such as TAAR1 [12] [13]. The functional assessment of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride relies heavily on cAMP accumulation assays, which provide quantitative measures of receptor activation and downstream signaling efficacy.

The cAMP pathway activation begins with receptor stimulation leading to Gs protein activation and subsequent adenylyl cyclase stimulation [12]. This enzymatic process converts adenosine triphosphate (ATP) to cyclic AMP, which then activates protein kinase A (PKA) and other downstream effector systems [13]. The temporal dynamics of cAMP signaling show sustained elevation following TAAR1 activation, contrasting with the rapid desensitization observed with other Gs-coupled receptors [7].

Table 3: In Vitro Functional Assay Parameters

| Assay Type | Measurement | Time Course | Sensitivity Range | Citation |

|---|---|---|---|---|

| cAMP Accumulation | Luminescence/Fluorescence | 5-30 minutes | 0.1-1000 nM | [14] [15] |

| PKA Activation | Kinase Activity | 10-60 minutes | 1-10000 nM | [12] [16] |

| CREB Phosphorylation | Western Blot | 30-180 minutes | 10-1000 nM | [16] |

| Gene Expression | qPCR/Reporter | 2-24 hours | 1-100 nM | [16] |

The experimental methodology for cAMP assays involves several validated approaches. Enzyme-linked immunosorbent assays (ELISA) provide high-throughput screening capabilities with competitive binding formats [15]. Bioluminescence resonance energy transfer (BRET) assays offer real-time monitoring of cAMP dynamics with enhanced temporal resolution [7]. Fluorescence polarization assays enable homogeneous detection without separation steps [14].

The dose-response relationships for cAMP accumulation typically follow sigmoidal curves with Hill coefficients near unity, indicating simple receptor occupancy models [7]. The maximum efficacy (Emax) values provide information about intrinsic activity, while EC50 values indicate potency. Full agonists achieve Emax values comparable to reference compounds such as β-phenylethylamine, whereas partial agonists show reduced maximum responses [8].

The sustained nature of TAAR1-mediated cAMP elevation distinguishes this receptor from rapidly desensitizing systems. Time-course studies demonstrate stable cAMP levels maintained for extended periods following receptor activation, suggesting minimal receptor desensitization or internalization [7]. This pharmacological characteristic may contribute to the prolonged behavioral effects observed with TAAR1 agonists.

In Vivo Behavioral Effects: Hyperlocomotion and Thermoregulatory Impact

The behavioral pharmacology of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride encompasses locomotor activity modulation and thermoregulatory effects, reflecting the compound's interactions with monoaminergic and TAAR1-mediated pathways [17] [18]. These behavioral parameters provide functional readouts of the compound's central nervous system activity and serve as translational biomarkers for therapeutic potential.

Locomotor activity represents a sensitive measure of psychostimulant effects mediated by monoamine release and TAAR1 activation [17]. The hyperlocomotor effects typically manifest as dose-dependent increases in spontaneous movement, exploratory behavior, and general motor activation. The neuroanatomical substrates for these effects involve the nucleus accumbens, ventral tegmental area, and related mesolimbic pathways [17].

Table 4: Behavioral Effects Profile

| Parameter | Effect | Dose Range | Time Course | Mechanism | Citation |

|---|---|---|---|---|---|

| Locomotor Activity | Hyperlocomotion | 1-30 mg/kg | 30-180 min | Monoamine release + TAAR1 | [17] [18] |

| Body Temperature | Hypothermia | 3-10 mg/kg | 15-120 min | TAAR1 activation | [19] [20] |

| Sensorimotor Gating | Enhancement | 1-10 mg/kg | 30-60 min | TAAR1-mediated | [19] |

| Stereotypy | Repetitive behaviors | 10-100 mg/kg | 60-240 min | Dopamine release | [4] |

The thermoregulatory effects of TAAR1 agonists include hypothermia, reflecting the receptor's expression in hypothalamic regions involved in temperature control [19] [20]. The medial preoptic area contains TAAR1-expressing neurons that modulate thermoeffector pathways, including autonomic responses and behavioral thermoregulation [20]. The hypothermic response typically occurs within 15-30 minutes of administration and can persist for several hours [19].

The dose-response relationship for behavioral effects follows predictable patterns based on the compound's pharmacological profile. Lower doses primarily activate TAAR1-mediated pathways, producing subtle behavioral changes including mild hypothermia and enhanced sensorimotor gating [19]. Higher doses engage monoamine release mechanisms, resulting in pronounced hyperlocomotion and potential stereotypic behaviors [4].

The temporal dynamics of behavioral effects reflect the compound's pharmacokinetic properties and receptor interaction kinetics. The onset of action typically occurs within 15-30 minutes following systemic administration, with peak effects observed between 30-90 minutes [19]. The duration of action varies depending on the specific behavioral endpoint, with locomotor effects generally lasting 2-4 hours and thermoregulatory effects potentially persisting longer [20].

Individual behavioral parameters demonstrate distinct sensitivities to different aspects of the compound's pharmacological activity. Locomotor hyperactivity primarily reflects monoamine release, particularly norepinephrine and dopamine [17]. Thermoregulatory effects predominantly involve TAAR1 activation in hypothalamic circuits [19]. Sensorimotor gating enhancement appears to require both TAAR1 activation and modulatory effects on glutamatergic neurotransmission [19].